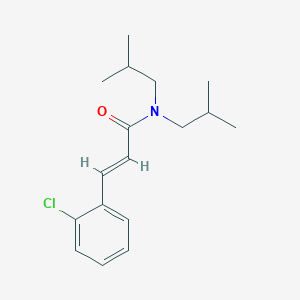

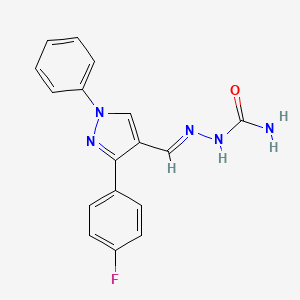

1-(2,6-dichlorobenzyl)-4-piperidinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2,6-dichlorobenzyl)-4-piperidinecarboxamide is a compound that belongs to the class of piperidine derivatives. These compounds are of interest due to their diverse range of biological activities and potential pharmaceutical applications.

Synthesis Analysis

Piperidine derivatives, including compounds similar to this compound, are generally synthesized through reactions involving piperidine or its derivatives. For example, Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives with potent anti-acetylcholinesterase (anti-AChE) activity, showcasing the synthesis techniques for such compounds (Sugimoto et al., 1990).

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often characterized using techniques like X-ray crystallography, NMR, and FTIR spectroscopy. For instance, the molecular structure and interaction of a related compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, was extensively studied by Shim et al. (2002), providing insights into the conformational and electronic properties of such molecules (Shim et al., 2002).

Chemical Reactions and Properties

The chemical behavior of this compound would be influenced by its functional groups. Piperidine derivatives are known to participate in various chemical reactions, reflecting their reactivity and potential as pharmaceutical agents. The study by Bi (2014) demonstrates the preparation and characterization of novel piperidine-based compounds with potential pharmaceutical applications (Bi, 2014).

Aplicaciones Científicas De Investigación

Anti-acetylcholinesterase Activity

A study focused on the synthesis and evaluation of piperidine derivatives for anti-acetylcholinesterase (AChE) activity. The introduction of specific substituents enhanced the activity against AChE, suggesting potential applications in the treatment of conditions like Alzheimer's disease. Compound 21, with significant AChE inhibition, was highlighted for its potential as an antidementia agent (Sugimoto et al., 1990).

Molecular Interaction with CB1 Cannabinoid Receptor

Another research explored the molecular interaction of a piperidine derivative, acting as a potent and selective antagonist for the CB1 cannabinoid receptor. This study utilized computational methods to analyze the conformational preferences of the compound, contributing to the development of pharmacophore models for CB1 receptor ligands (Shim et al., 2002).

Crystal and Molecular Structure Analysis

The crystal and molecular structure of a piperidinecarboxylic acid derivative was characterized to understand its conformation and interactions. This study provides insights into the structural characteristics of piperidine derivatives, which are crucial for designing compounds with desired biological activities (Szafran et al., 2007).

Synthesis and Evaluation of Phosphoric Triamides

Research on the synthesis of N-benzoylphosphoramidic derivatives with piperidine and 4-methylpiperidine led to the development of compounds with unique molecular structures. These compounds were characterized and their conformations analyzed, showing the versatility of piperidine derivatives in creating complex molecular architectures (Gholivand et al., 2005).

Lewis Basic Catalysts for Hydrosilylation

Piperazine-2-carboxylic acid derived N-formamides have been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. This demonstrates the potential application of piperidine derivatives in catalysis, offering high yields and enantioselectivities for a broad range of substrates (Wang et al., 2006).

Propiedades

IUPAC Name |

1-[(2,6-dichlorophenyl)methyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16Cl2N2O/c14-11-2-1-3-12(15)10(11)8-17-6-4-9(5-7-17)13(16)18/h1-3,9H,4-8H2,(H2,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVCMQLYGPBWTHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)CC2=C(C=CC=C2Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-4-(1,3-thiazol-2-yl)piperazine](/img/structure/B5600609.png)

![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B5600618.png)

![3-[2-(4-ethylpiperazin-1-yl)ethyl]-8-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5600625.png)

![N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5600638.png)

![({5-[1-(2,3-dihydro-1-benzofuran-5-ylcarbonyl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5600653.png)

![9-(1-benzofuran-2-ylmethyl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5600655.png)

![N~1~-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-N~2~,N~2~-diethylglycinamide](/img/structure/B5600664.png)

![N'-[(5-bromo-2-thienyl)methylene]-2-iodobenzohydrazide](/img/structure/B5600665.png)

![N-[4-(4-morpholinyl)-4-oxobutyl]nicotinamide](/img/structure/B5600673.png)

![2-amino-N-[3-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5600690.png)